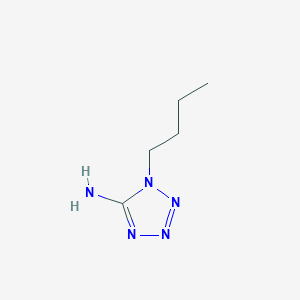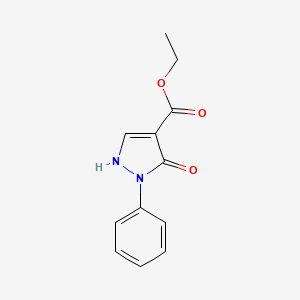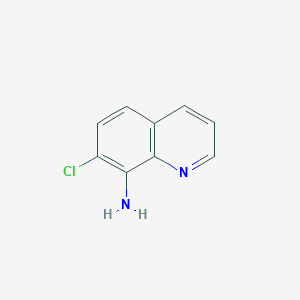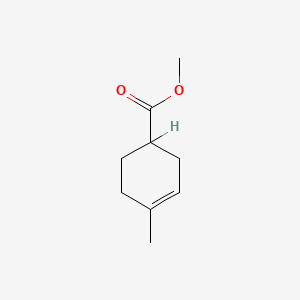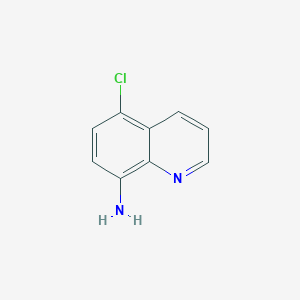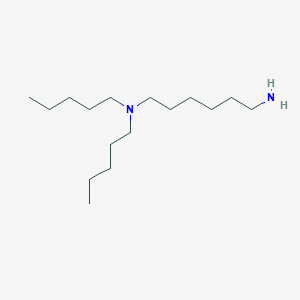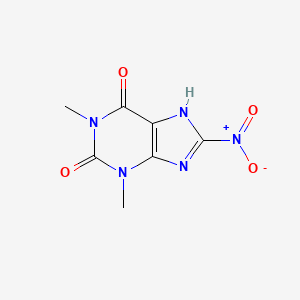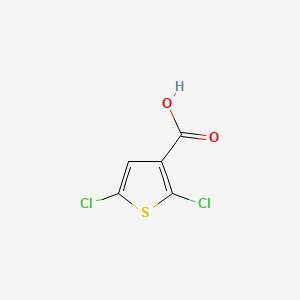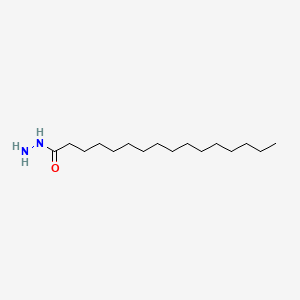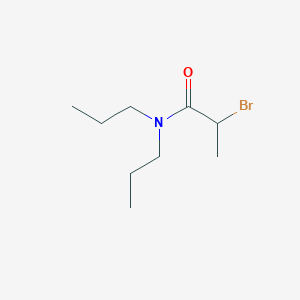
2-(4-Cyanophenyl)acetophenone
Overview
Description
2-(4-Cyanophenyl)acetophenone is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isolation and Purification in Medicinal Plants
2-(4-Cyanophenyl)acetophenone, a type of acetophenone, has been studied for its presence in medicinal plants. For instance, various acetophenones were isolated and purified from the Chinese medicinal plant Cynanchum bungei Decne., indicating their significance in natural products and traditional medicine. High-speed counter-current chromatography was used for this purpose, highlighting the compound's relevance in pharmacognosy and natural product chemistry (Liu et al., 2008).
Role in Photochemical Synthesis
Acetophenones, including derivatives like this compound, play a crucial role in photochemical reactions. For example, they are involved in the synthesis of chromones through photo-Fries products. This demonstrates their utility in photochemical synthesis and organic chemistry, providing pathways for creating complex organic molecules (Álvaro et al., 1987).
Green Chemistry Applications
In the context of green chemistry, this compound derivatives have been explored for eco-friendly synthesis processes. For instance, 2',4'-Dihydroxyacetophenone was synthesized from resorcinol and acetic acid using environmentally benign solid acid catalysts. This highlights the compound's role in sustainable chemical processes, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Enzymatic Oxidation Studies
The biological Baeyer–Villiger oxidation of acetophenones, including this compound derivatives, was studied using nuclear magnetic resonance. This research underscores the compound's significance in biochemical studies, particularly in understanding enzymatic reactions and metabolic pathways (Moonen, Rietjens, & van Berkel, 2001).
Asymmetric Hydrogenation in Organic Synthesis
In organic synthesis, acetophenones, including this compound, are used in asymmetric hydrogenation processes. This application is crucial for producing chiral molecules, which are important in pharmaceutical synthesis and the development of drugs and other bioactive compounds (Sandoval et al., 2003).
Inhibitory Effects in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are synthesized and studied for their inhibitory effects against certain enzymes, demonstrating their potential in drug discovery and development (Gul et al., 2016).
Mechanism of Action
- The primary targets of 2-(4-Cyanophenyl)acetophenone are not explicitly documented in the available literature. However, it is essential to note that this compound belongs to the class of α-diketones .
- Given its α-diketone structure, it may participate in various reactions, potentially acting as both an N-nucleophile and a C-nucleophile .
- However, α-diketones like this compound may impact cellular metabolism, oxidative stress, or other signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
While specific safety and hazard information for “2-(4-Cyanophenyl)acetophenone” was not found, it’s important to handle similar chemical compounds with care. For instance, acetophenone should be handled with protective gloves and eye/face protection. It should be kept away from heat/sparks/open flames/hot surfaces .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-Cyanophenyl)acetophenone plays a significant role in biochemical reactions, particularly in the reduction of ketones to chiral alcohols. It interacts with various enzymes, such as alcohol dehydrogenases (ADHs), which catalyze the stereoselective reduction of prochiral ketones . The interaction between this compound and ADHs is crucial for the production of enantiomerically pure secondary alcohols, which are important intermediates in the pharmaceutical and chemical industries .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with ADHs and other enzymes can lead to changes in the levels of specific metabolites, thereby impacting cellular functions . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. The compound binds to the active site of ADHs, facilitating the reduction of the carbonyl group to form chiral alcohols . This interaction is highly specific and involves multiple steps, including the formation of enzyme-substrate complexes and the transfer of electrons. The binding of this compound to ADHs can also lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ADHs and other enzymes. The compound can be metabolized to form chiral alcohols, which are further processed in various biochemical reactions . The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biochemical activity and the extent of its effects on cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
4-phenacylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGUYVCQKRLJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295564 | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59824-23-6 | |
| Record name | 59824-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
